1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea
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Overview
Description
1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclopropyl group, a chromenyl moiety, and an ethylurea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbene.
Coupling with Ethylurea: The final step involves the coupling of the chromenyl intermediate with ethylurea under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea involves its interaction with specific molecular targets and pathways. The chromenyl moiety may interact with enzymes or receptors, while the urea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-methylurea: Similar structure with a methyl group instead of an ethyl group.
1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-phenylurea: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea is unique due to the specific combination of its cyclopropyl, chromenyl, and ethylurea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-17(11-7-8-11)15(18)16-13-9-10-19-14-6-4-3-5-12(13)14/h3-6,11,13H,2,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGEKMCWOVWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)NC2CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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